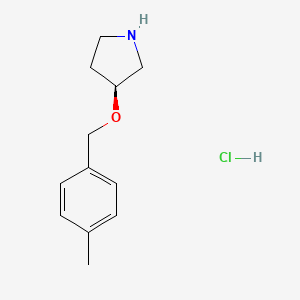

(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride

Description

(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride (CAS 1289585-11-0) is a chiral pyrrolidine derivative with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol. Its structure consists of a pyrrolidine ring substituted at the 3-position with a 4-methylbenzyloxy group, and it exists as the S-enantiomer of the hydrochloride salt . The compound is stored under inert atmospheric conditions at room temperature, though its boiling point remains undocumented .

Pyrrolidine derivatives are widely utilized in pharmaceutical research as scaffolds for drug development due to their conformational rigidity and ability to interact with biological targets.

Properties

IUPAC Name |

(3S)-3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVSJIDDCJEPCR-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO[C@H]2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate, and other bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

Pharmaceutical Research

The compound has been identified as a promising lead in the development of drugs targeting mood disorders and pain management. Its structural characteristics, including the pyrrolidine ring and the 4-methylbenzyl ether group, contribute to its biological activity, making it a candidate for further investigation in medicinal chemistry.

Key Features:

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight: 227.73 g/mol

- Chirality: Exhibits different biological activities based on its enantiomeric forms.

Lead Compound for Drug Discovery

Due to its unique structural properties, (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride serves as a scaffold for developing new therapeutic agents. Its ability to modulate synaptic transmission positions it as a candidate for treating conditions associated with neurotransmitter imbalances.

Chiral Auxiliary in Asymmetric Synthesis

The compound can also function as a chiral auxiliary or ligand in asymmetric synthesis reactions. This role is vital in producing specific enantiomers that are often required in pharmaceutical formulations to enhance efficacy and reduce side effects.

Biological Studies and Case Examples

Several studies have highlighted the compound's potential applications:

- Neuroprotective Studies: Research has shown that derivatives of pyrrolidine compounds exhibit neuroprotective properties, leading to interest in their application for neurodegenerative diseases.

- Orexin Receptor Agonism: Studies indicate that similar pyrrolidine compounds can act as orexin receptor agonists, which may have implications for treating sleep disorders and obesity by regulating appetite and energy expenditure .

Mechanism of Action

The mechanism of action of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and other biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Functional Group |

|---|---|---|---|---|---|

| (S)-3-((4-Methylbenzyl)oxy)pyrrolidine HCl | 1289585-11-0 | C₁₂H₁₈ClNO | 227.73 | 4-Methylbenzyloxy | Ether (O-linked) |

| (S)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine HCl | 1354019-46-7 | C₁₀H₁₃Cl₂NO₂S | 282.19 | 4-Chlorophenylsulfonyl | Sulfonamide (S-linked) |

| (R)-3-((4-Methylbenzyl)oxy)pyrrolidine HCl | 1289585-49-4 | C₁₂H₁₈ClNO | 227.73 | 4-Methylbenzyloxy | Ether (O-linked) |

| (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl | 1431966-72-1 | C₁₁H₁₆Cl₂N₂ | 255.17 | 4-Chlorobenzylamine | Amine (N-linked) |

Key Observations :

- Functional Groups : The target compound’s ether group contrasts with the sulfonamide in 1354019-46-7 (electron-withdrawing, polar) and the amine in 1431966-72-1 (basic, hydrogen-bonding capable) . These differences influence solubility and reactivity.

- Substituent Effects : The 4-methylbenzyl group in the target compound is electron-donating, enhancing aromatic stability, whereas the 4-chlorophenyl group in 1354019-46-7 introduces steric bulk and electronegativity .

Stereochemical and Enantiomeric Differences

The S-enantiomer (1289585-11-0) and R-enantiomer (1289585-49-4) share identical molecular formulas but differ in spatial configuration . Enantiomeric purity is critical in drug design, as biological systems often exhibit stereoselectivity. For example, the S-configuration may favor binding to specific enzyme pockets, while the R-form could be inactive or toxic .

Biological Activity

(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride is characterized by a pyrrolidine ring substituted with a 4-methylbenzyl ether. Its molecular formula is CHClNO, indicating the presence of a hydrochloride salt which enhances its solubility in biological systems .

The biological activity of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride is believed to involve its interaction with specific molecular targets, such as receptors and enzymes. The presence of the pyrrolidine ring contributes to its structural stability and binding affinity, potentially modulating various biochemical pathways .

Antimicrobial Activity

Recent studies have indicated that (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results highlight the compound's potential as an antimicrobial agent .

Anticancer Activity

In addition to antimicrobial effects, (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride has been evaluated for anticancer properties. Studies focusing on cell lines such as MOLT-4 (a B-cell lymphoma line) revealed that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MOLT-4 | 0.039 | Bcl-2 inhibition |

| HT-29 | 0.045 | Apoptosis induction |

The selective inhibition of Bcl-2 suggests that this compound may be a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride involved testing against clinical isolates of resistant bacterial strains. The compound demonstrated a notable reduction in bacterial load in vitro, supporting its potential use as a treatment option for resistant infections.

Case Study 2: Cancer Cell Apoptosis

In another case study, researchers investigated the apoptotic effects of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride in human cancer cell lines. The results indicated that treatment led to increased levels of cleaved caspase-3 and PARP, markers associated with apoptosis. This finding reinforces the compound's potential role as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: A typical synthetic route involves nucleophilic substitution between (S)-3-hydroxypyrrolidine hydrochloride and 4-methylbenzyl chloride under basic conditions. For example, sodium hydroxide in dichloromethane is used to deprotonate the hydroxyl group, facilitating alkylation (similar to methods in ). Key variables include:

- Temperature : Maintaining 0–5°C minimizes side reactions (e.g., over-alkylation).

- Molar Ratios : A 1:1.2 substrate-to-alkylating agent ratio optimizes conversion.

- Workup : Sequential washes with brine and saturated NaHCO₃ remove unreacted reagents.

Purity is validated via HPLC (e.g., C18 column, acetonitrile/water gradient) and ¹H NMR (). Typical yields range from 60–75%, with purity >98% after recrystallization in ethanol .

Q. How is the enantiomeric purity of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride characterized in academic research?

Methodological Answer: Enantiomeric excess (ee) is determined using chiral HPLC or polarimetry:

- Chiral HPLC : Columns like Chiralpak AD-H () with hexane/isopropanol (90:10) at 1.0 mL/min resolve enantiomers. Retention times are compared to racemic standards.

- Polarimetry : Specific rotation ([α]D²⁵) is measured at 589 nm (e.g., +15° to +18° for the (S)-enantiomer in methanol).

Discrepancies in reported ee values (e.g., 95% vs. 98%) may arise from solvent impurities or calibration errors, necessitating cross-validation with both methods .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate by-product formation during the synthesis of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride?

Methodological Answer: Common by-products include di-alkylated pyrrolidine and hydrolyzed intermediates. Mitigation strategies involve:

- Controlled Addition : Slow addition of 4-methylbenzyl chloride (over 1–2 hours) reduces exothermic side reactions.

- Protecting Groups : Temporary Boc-protection of the pyrrolidine nitrogen () prevents over-alkylation.

- In Situ Monitoring : ReactIR or TLC (silica gel, ethyl acetate/hexane 3:7) tracks reaction progress.

Post-synthesis, flash chromatography (SiO₂, gradient elution) removes impurities, achieving >99% purity (). Kinetic studies () suggest that lowering reaction temperatures to –10°C improves selectivity for the mono-alkylated product .

Q. What analytical techniques are critical for resolving contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Methodological Answer: Discrepancies in melting points (e.g., 175–177°C vs. 170–173°C) may arise from polymorphic forms or hydration states. To resolve these:

- DSC/TGA : Differential scanning calorimetry identifies polymorphs by detecting endothermic transitions.

- XRPD : X-ray powder diffraction distinguishes crystalline vs. amorphous forms.

- Karl Fischer Titration : Quantifies residual moisture affecting solubility.

For solubility disagreements, standardized protocols (e.g., USP <1231>) in buffered solutions (pH 1.2–6.8) are recommended. highlights the importance of reporting storage conditions (e.g., desiccated vs. ambient) to ensure reproducibility .

Q. How can researchers design stability studies to evaluate the degradation pathways of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride under accelerated conditions?

Methodological Answer: Stability studies follow ICH Q1A guidelines:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4–8 weeks.

- HPLC-MS Analysis : Monitor degradation products (e.g., hydrolyzed benzyl alcohol or oxidized pyrrolidine).

- Kinetic Modeling : Use Arrhenius equations to predict shelf life. emphasizes storing the hydrochloride salt at 2–8°C in amber vials to prevent photolysis and hygroscopic degradation. Mass balance studies (≥95%) confirm method validity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride in receptor-binding assays?

Methodological Answer: Contradictions may stem from assay variability (e.g., cell lines, radioligand purity). To harmonize

- Standardized Assays : Use common reference compounds (e.g., atropine for muscarinic receptors) and uniform protein concentrations ().

- Control for Salt Effects : Compare free base vs. hydrochloride forms, as counterions can alter receptor affinity ().

- Meta-Analysis : Pool data from ≥3 independent studies (e.g., IC₅₀ values) using random-effects models. highlights batch-to-batch variability in hydrochloride salts, necessitating NMR purity checks before assays .

Q. What strategies are recommended for reconciling discrepancies in the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer: Discrepancies in turnover numbers (TON) or enantioselectivity often relate to:

- Catalyst Purity : Residual palladium or ligands (e.g., BINAP) in the hydrochloride salt (detected via ICP-MS, ).

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) may protonate the catalyst, reducing activity.

- Substrate Scope : Narrow substrate ranges in initial studies () vs. broader applications in later work.

Systematic screening using design of experiments (DoE) with variables like temperature, solvent, and catalyst loading can identify optimal conditions. recommends using chiral additives (e.g., (-)-sparteine) to enhance ee in challenging substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.